Ethyl 2-(5-(trifluoromethyl)benzo[d]thiazol-2-yl)acetate
Description
Historical Context and Discovery
The discovery of this compound aligns with broader trends in late 20th-century medicinal chemistry, where benzothiazole derivatives gained prominence due to their diverse biological activities. Early work on benzothiazoles focused on their antitubercular and anticancer potential, as seen in studies of compounds like 11 and 19 , which exhibited MIC values of 10.96–17.81 µM against Mycobacterium tuberculosis. The introduction of trifluoromethyl groups into heterocyclic systems emerged as a key strategy in the 2010s, driven by the need to improve pharmacokinetic profiles.
This compound’s synthesis likely evolved from methods described for analogous structures, such as the copper-catalyzed 1,3-dipolar cycloaddition used to create triazole-benzothiazole hybrids or the Jacobsen cyclization employing K~3~Fe(CN)~6~ for benzothiazole ring closure. A pivotal advancement was the development of regioselective trifluoromethylation techniques, enabling precise installation of the -CF~3~ group at the 5-position of the benzothiazole core. For instance, source details a protocol using potassium carbonate and DMF to couple trifluoromethyl-containing intermediates with benzothiazole precursors, yielding derivatives with >70% practical yields under optimized conditions.
Significance in Medicinal Chemistry and Heterocyclic Research
This compound occupies a strategic niche due to its dual functionality:
- The benzothiazole moiety provides a planar, aromatic system capable of π-π stacking interactions with biological targets, as demonstrated in EGFR inhibitors like 8a and 8b , which showed IC~50~ values of 0.69–1.16 µM against cancer cells.
- The ethyl acetate side chain enhances solubility and serves as a handle for further derivatization, enabling the creation of prodrugs or targeted delivery systems.
In tuberculosis research, structurally related compounds such as 15 (MIC = 17.81 µM) validated the benzothiazole scaffold’s utility against resistant bacterial strains. The trifluoromethyl group’s role in improving blood-brain barrier penetration is exemplified in neuroprotective agents like KHG21834, which shares structural similarities with the subject compound.
Properties
IUPAC Name |
ethyl 2-[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3NO2S/c1-2-18-11(17)6-10-16-8-5-7(12(13,14)15)3-4-9(8)19-10/h3-5H,2,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFUMNEYZILZWLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NC2=C(S1)C=CC(=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(5-(trifluoromethyl)benzo[d]thiazol-2-yl)acetate typically involves the reaction of 2-aminobenzothiazole with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(5-(trifluoromethyl)benzo[d]thiazol-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles such as amines and thiols.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the benzothiazole ring .
Scientific Research Applications
Medicinal Chemistry
Ethyl 2-(5-(trifluoromethyl)benzo[d]thiazol-2-yl)acetate has shown promise in the development of pharmaceutical agents, particularly those targeting cancer and infectious diseases. Its thiazole moiety is known to enhance the biological activity of compounds, making it a valuable scaffold in drug design.
Case Studies
-
Anticancer Activity :
- Research indicates that compounds containing thiazole rings exhibit significant anticancer properties. This compound has been evaluated for its ability to inhibit tumor growth in various cancer cell lines. Studies have shown that the trifluoromethyl group enhances the lipophilicity of the compound, potentially improving its bioavailability and efficacy against cancer cells .
- Antimicrobial Properties :
Agrochemical Applications
The unique chemical structure of this compound lends itself to applications in agrochemicals. Its potential as a pesticide or herbicide is under exploration due to its ability to interact with biological systems in plants and pests.
Research Findings
- Studies have indicated that derivatives of thiazole can act as effective agrochemicals by disrupting metabolic pathways in pests or enhancing plant resistance against diseases . The trifluoromethyl group may contribute to increased potency and selectivity, making this compound a subject of interest in agricultural research.
Materials Science
In materials science, this compound can be utilized in the synthesis of novel polymers or as an additive to improve material properties.
Applications in Polymer Chemistry
- Polymer Synthesis :
- Nanocomposites :
Mechanism of Action
The mechanism of action of Ethyl 2-(5-(trifluoromethyl)benzo[d]thiazol-2-yl)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between Ethyl 2-(5-(trifluoromethyl)benzo[d]thiazol-2-yl)acetate and related benzothiazole derivatives:
Key Structural and Functional Differences
Core Heterocycle Modifications: The parent compound Ethyl 2-(benzo[d]thiazol-2-yl)acetate lacks the CF₃ group, reducing its lipophilicity compared to the trifluoromethyl analogue. This difference impacts bioavailability and binding affinity in biological targets . AT-007 integrates the CF₃-benzothiazole moiety into a larger heterocyclic system (thieno-pyridazinone), broadening its therapeutic scope .
Functional Group Variations: The chloroacetamide derivative () replaces the ethyl acetate group with a chloroacetamide, enabling nucleophilic substitution reactions for further functionalization . Coumarin hybrids () derived from non-fluorinated benzothiazole esters exhibit fluorescence properties, whereas the CF₃ group in the target compound may alter electronic characteristics for specialized applications .
Synthetic Accessibility: The trifluoromethyl group introduces challenges in synthesis due to the need for fluorinated precursors (e.g., 5-CF₃-benzaldehyde or CF₃-substituted aminothiophenol). By contrast, non-fluorinated analogues are more straightforward to prepare .
Biological Activity
Ethyl 2-(5-(trifluoromethyl)benzo[d]thiazol-2-yl)acetate is a synthetic compound that belongs to the class of thiazole derivatives. Its unique structure, featuring a trifluoromethyl group attached to a benzothiazole ring, has garnered significant interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article delves into the biological activity of this compound, supported by relevant research findings and data.
- Molecular Formula : C₁₂H₁₀F₃NO₂S
- Molar Mass : 289.27 g/mol
- CAS Number : 1126637-92-0
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The trifluoromethyl group enhances the compound's lipophilicity, facilitating its penetration through cell membranes. Once inside the cell, it modulates several biochemical pathways, which can lead to various therapeutic effects.
Anticancer Activity
Research indicates that thiazole derivatives exhibit significant anticancer properties. This compound has been evaluated for its cytotoxic effects against various cancer cell lines. A study reported an IC₅₀ value of approximately 1.61 µg/mL against specific cancer cells, showcasing its potential as an effective anticancer agent . The structure-activity relationship (SAR) analysis suggests that the presence of the trifluoromethyl group is crucial for enhancing cytotoxic activity.
| Compound | IC₅₀ (µg/mL) | Cell Line |
|---|---|---|
| This compound | 1.61 ± 1.92 | Various cancer cell lines |
Antimicrobial Activity
This compound also demonstrates promising antimicrobial properties. It has been tested against a range of bacterial strains, showing efficacy comparable to standard antibiotics. The mechanism underlying this activity may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival .
Case Studies
-
Cytotoxicity Against Glioblastoma Cells :
A case study highlighted the effectiveness of this compound in inhibiting the growth of glioblastoma cells. The compound was found to induce apoptosis in these cells, leading to reduced viability and proliferation rates compared to control groups . -
Antimicrobial Efficacy :
In another study, the compound was evaluated for its antibacterial activity against resistant strains of bacteria. Results indicated that it exhibited significant inhibition zones in agar diffusion assays, suggesting its potential as a new antimicrobial agent.
Comparison with Similar Compounds
This compound can be compared with other thiazole derivatives to understand its unique properties better:
| Compound | Structure | Biological Activity |
|---|---|---|
| Ethyl 2-(benzo[d]thiazol-2-yl)acetate | Structure | Moderate anticancer |
| Ethyl 2-(4-methylbenzo[d]thiazol-2-yl)acetate | Structure | Low antimicrobial |
| Ethyl 2-(6-chlorobenzo[d]thiazol-2-yl)acetate | Structure | High cytotoxicity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
